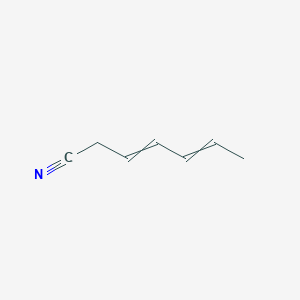
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound with a molecular formula of C17H18FN3O4 and a molecular weight of 347.34 g/mol . It is known for its applications in pharmaceutical research and development, particularly as a reference material.
Métodos De Preparación
The synthesis of 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves multiple steps, starting from the appropriate naphthyridine derivative. The synthetic route typically includes:
Formation of the naphthyridine core: This is achieved through cyclization reactions involving suitable precursors.
Introduction of the fluoro and ethyl groups: These groups are introduced via substitution reactions using reagents like ethyl halides and fluorinating agents.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Formylation: The formyl group is added to the piperazine ring using formylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the formyl group to an alcohol.
Substitution: The fluoro and ethyl groups can be substituted with other functional groups using appropriate nucleophiles under controlled conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is widely used in scientific research, including:
Chemistry: As a reference material for analytical methods development and validation.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .
Comparación Con Compuestos Similares
1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with similar compounds such as:
Norfloxacin impurity G: A related compound with similar structural features but different functional groups.
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one: Another fluoroquinolone derivative with distinct pharmacological properties.
(3RS)-9-Fluoro-3-methyl-10-(4-methyl-4-oxidopiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: A compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in various fields of research.
Propiedades
Número CAS |
87939-13-7 |
|---|---|
Fórmula molecular |
C16H17FN4O4 |
Peso molecular |
348.33 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H17FN4O4/c1-2-20-8-11(16(24)25)13(23)10-7-12(17)15(18-14(10)20)21-5-3-19(9-22)4-6-21/h7-9H,2-6H2,1H3,(H,24,25) |
Clave InChI |
BWONSKDEHNBHTK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)C=O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)











